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Compound of Interest

Compound Name: Fura-2

Cat. No.: B149405 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for utilizing Fura-2 AM, a ratiometric

fluorescent indicator, to measure intracellular calcium ([Ca²⁺]i) concentrations using

fluorescence microscopy. This technique is pivotal for studying cellular signaling pathways,

screening drug candidates, and understanding the role of calcium in various physiological and

pathological processes.

Introduction to Fura-2 Calcium Imaging
Fura-2 is a high-affinity, ratiometric fluorescent dye used for the quantification of intracellular

calcium.[1] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeable and upon entering

the cell, it is cleaved by intracellular esterases into the active, membrane-impermeable Fura-2.

[2] The key advantage of Fura-2 is its dual-excitation ratiometric properties.[1][2] When excited

at 340 nm, fluorescence emission increases upon calcium binding, while excitation at 380 nm

leads to a decrease in fluorescence emission.[1] The emission peak for both excitation

wavelengths is approximately 510 nm.[1][2] The ratio of the fluorescence intensities at these

two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium

concentration, allowing for accurate measurements that are largely independent of variations in

dye concentration, cell thickness, and photobleaching.[2][3]

Core Components of the Fura-2 Imaging Setup
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A fluorescence microscope equipped for ratiometric imaging is essential for Fura-2
experiments. The key components include:

Light Source: A light source capable of providing intense, near-monochromatic illumination at

340 nm and 380 nm is required.[4][5] Common sources include xenon arc lamps or mercury-

vapor lamps coupled with appropriate filters, or more advanced systems with high-power

LEDs or lasers.[4][6]

Excitation Filters: Two bandpass filters are necessary to selectively allow light at 340 nm and

380 nm to excite the sample.[4][6]

Dichroic Mirror (Beamsplitter): This mirror reflects the excitation light towards the objective

and transmits the emitted fluorescence to the detector.[4][6]

Emission Filter: A bandpass filter that selectively transmits the emitted fluorescence from

Fura-2 (centered around 510 nm) while blocking scattered excitation light.[4][6][7]

Objective Lens: A high-quality objective lens is crucial for efficient light collection and high-

resolution imaging.[7]

Detector: A sensitive camera, such as a CCD or sCMOS camera, is required to capture the

fluorescence images at both excitation wavelengths.[4]

Software: Specialized software is needed to control the excitation filter wheel, acquire

images, and perform the ratiometric calculations and data analysis.[2]

Quantitative Data Summary
The following table summarizes the key spectral properties and parameters for Fura-2.
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Parameter Value Reference

Excitation Wavelength (Ca²⁺-

bound)
~340 nm [1][2]

Excitation Wavelength (Ca²⁺-

free)
~380 nm [1][2]

Emission Wavelength ~510 nm [1][2]

Dissociation Constant (Kd) for

Ca²⁺
~145 nM [8]

Rmin (Ratio in zero Ca²⁺) Determined experimentally [9][10]

Rmax (Ratio in saturating

Ca²⁺)
Determined experimentally [9][10]

Signaling Pathway and Experimental Workflow
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://en.wikipedia.org/wiki/Fura-2
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://en.wikipedia.org/wiki/Fura-2
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://en.wikipedia.org/wiki/Fura-2
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://www.ionoptix.com/wp-content/uploads/2019/09/Calcium-Calibration.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://www.ionoptix.com/wp-content/uploads/2019/09/Calcium-Calibration.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fura-2 Calcium Signaling Pathway
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Caption: Fura-2 AM enters the cell and is converted to its active form, Fura-2.
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Fura-2 Imaging Experimental Workflow

Cell Preparation

Fluorescence Imaging

Data Analysis

1. Plate cells on coverslips

2. Load cells with Fura-2 AM

3. Allow for de-esterification

4. Mount coverslip on microscope

5. Acquire image at 340 nm excitation

6. Acquire image at 380 nm excitation

7. Apply stimulus (optional)

8. Repeat acquisition for time-lapse

9. Background Subtraction

10. Calculate F340/F380 ratio

11. Calibrate to [Ca²⁺]i

12. Interpret results

Click to download full resolution via product page

Caption: A streamlined workflow for conducting a Fura-2 calcium imaging experiment.
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Detailed Experimental Protocols
I. Reagent Preparation

Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality,

anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light and moisture.[12]

Pluronic F-127 Stock Solution (Optional but Recommended): Prepare a 10-20% (w/v)

solution of Pluronic F-127 in DMSO.[11][13] This non-ionic detergent helps to disperse the

Fura-2 AM in aqueous solutions.[11]

Probenecid Stock Solution (Optional but Recommended): Prepare a 25 mM stock solution of

probenecid.[13] Probenecid is an organic anion transport inhibitor that can reduce the

leakage of de-esterified Fura-2 from the cells.[11]

Physiological Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution

(HBSS) or Tyrode's solution, ensuring it is free of phenol red, which can increase

background fluorescence.[9]

II. Cell Loading Protocol

Cell Plating: Plate cells on glass coverslips suitable for microscopy 24-48 hours prior to the

experiment to allow for adherence.[9]

Loading Solution Preparation: On the day of the experiment, prepare the loading solution.

Dilute the Fura-2 AM stock solution into the physiological buffer to a final concentration of 1-

5 µM.[11] For improved dye loading, first mix the Fura-2 AM stock with an equal volume of

20% Pluronic F-127 solution before diluting in the buffer.[11] If using, add probenecid to the

loading solution at a final concentration of 1-2.5 mM.[11]

Cell Incubation: Remove the culture medium from the cells and wash gently with the

physiological buffer. Add the Fura-2 AM loading solution to the cells and incubate for 15-60

minutes at room temperature or 37°C.[11] The optimal loading time and temperature should

be determined empirically for each cell type.[9][11] Protect the cells from light during

incubation.[14]
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Washing and De-esterification: After loading, wash the cells two to three times with the

physiological buffer (containing probenecid if used) to remove extracellular dye.[11] Incubate

the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of

the Fura-2 AM by intracellular esterases.[11][15]

III. Fluorescence Microscopy and Image Acquisition

Microscope Setup: Turn on the fluorescence light source and allow it to stabilize. Set up the

microscope with the appropriate filters for Fura-2 imaging (340 nm and 380 nm excitation,

~510 nm emission).[2]

Sample Mounting: Mount the coverslip with the loaded cells onto the microscope stage in a

perfusion chamber.

Image Acquisition:

Focus on the cells using brightfield or phase-contrast microscopy.

Switch to fluorescence and acquire images sequentially at 340 nm and 380 nm excitation.

Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the

detector.[12]

For time-lapse imaging, set the desired interval between image pairs.[9][12]

To study cellular responses, establish a stable baseline recording before adding agonists

or other stimuli.[9]

IV. Data Analysis

Background Subtraction: For each image, subtract the background fluorescence from a

region of interest (ROI) that does not contain cells.[2][9]

Ratio Calculation: Calculate the ratio of the fluorescence intensities (F340/F380) for each

pixel or for defined ROIs within the cells.[2]

Calcium Concentration Calibration: To convert the fluorescence ratio to an absolute

intracellular calcium concentration, a calibration is required. This is typically done using the
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following equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[10]

Where:

Kd: The dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[8]

R: The experimentally measured F340/F380 ratio.[9]

Rmin: The F340/F380 ratio in the absence of Ca²⁺ (determined by adding a calcium

chelator like EGTA).[9][10]

Rmax: The F340/F380 ratio at saturating Ca²⁺ concentrations (determined by adding a

calcium ionophore like ionomycin in the presence of high extracellular Ca²⁺).[9][10]

Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-

saturating conditions, respectively.[10]

Calibration can be performed either in vitro using standard calcium solutions or in situ at the

end of each experiment.[9][10]

Troubleshooting Common Issues
Low Fluorescence Signal:

Cause: Inefficient dye loading.

Solution: Optimize Fura-2 AM concentration, loading time, and temperature.[9] Ensure

cells are healthy and adherent.[15]

High Background Fluorescence:

Cause: Incomplete removal of extracellular dye or presence of phenol red in the media.

Solution: Wash cells thoroughly after loading.[15] Use phenol red-free buffer.[9]

Uneven Dye Loading:
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Cause: Inhomogeneous cell monolayer or inadequate mixing of the loading solution.

Solution: Ensure a uniform cell distribution.[15] Thoroughly vortex the loading solution

before application.[15]

Dye Leakage:

Cause: Active transport of the dye out of the cells.

Solution: Include an anion transport inhibitor like probenecid in the loading and imaging

buffers.[11] Lowering the incubation temperature may also help.[11]

Photobleaching:

Cause: Excessive exposure to excitation light.

Solution: Minimize exposure time and light intensity. Use neutral density filters if

necessary. The ratiometric nature of Fura-2 helps to mitigate the effects of

photobleaching.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.goldbio.com/blogs/articles/fluorescence-microscopy-a-basic-introduction
https://www.aatbio.com/products/fura-2-am-cas-108964-32-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://www.ionoptix.com/wp-content/uploads/2019/09/Calcium-Calibration.pdf
https://www.abpbio.com/wp-content/uploads/2017/12/C224.pdf
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-2-am-cas-108964-32-5-version-354903840c.pdf
https://www.ionoptix.com/resource/loading-fura-2-into-cardiomyocytes/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Mag_Fura_2_AM_Loading_in_Primary_Cells.pdf
https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy
https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy
https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy
https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b149405?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

